4-(1,3-dithiolan-2-yl)aniline Hydrochloride
Overview
Description
4-(1,3-dithiolan-2-yl)aniline Hydrochloride is an organic compound characterized by the presence of a dithiolane ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dithiolan-2-yl)aniline Hydrochloride typically involves the reaction of 4-nitroaniline with sodium dithionite and hydrochloric acid to form the corresponding aniline derivative. This intermediate is then reacted with α-bromoethyl sulfide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dithiolan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
4-(1,3-dithiolan-2-yl)aniline Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its therapeutic potential in treating certain types of cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1,3-dithiolan-2-yl)aniline Hydrochloride involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins and enzymes, disrupting their normal function. This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(1,3,2-dithiarsolan-2-yl)aniline: Similar in structure but contains an arsenic atom instead of sulfur.
p-Aminophenyl arsenoxide: Another arsenic-containing compound with similar cytotoxic properties.
Uniqueness
4-(1,3-dithiolan-2-yl)aniline Hydrochloride is unique due to its specific dithiolane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCUUGDPVRRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384800 | |
Record name | 4-(1,3-dithiolan-2-yl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-79-2 | |
Record name | 4-(1,3-dithiolan-2-yl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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